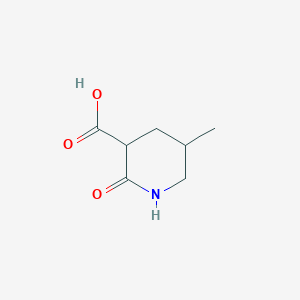![molecular formula C15H23BrO B13221953 ({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
({[4-(Bromomethyl)heptyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[4-(Bromomethyl)heptyl]oxy}methyl)benzene is an organic compound with the molecular formula C15H23BrO It is characterized by a benzene ring substituted with a bromomethyl group and a heptyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Bromomethyl)heptyl]oxy}methyl)benzene typically involves the reaction of 4-(bromomethyl)heptanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
({[4-(Bromomethyl)heptyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Alcohols or carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ({[4-(Bromomethyl)heptyl]oxy}methyl)benzene serves as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
While specific biological applications are not well-documented, compounds with similar structures are often explored for their potential as bioactive molecules. They may be investigated for their antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ({[4-(Bromomethyl)heptyl]oxy}methyl)benzene is largely dependent on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- ({[4-(Chloromethyl)heptyl]oxy}methyl)benzene
- ({[4-(Iodomethyl)heptyl]oxy}methyl)benzene
- ({[4-(Hydroxymethyl)heptyl]oxy}methyl)benzene
Uniqueness
({[4-(Bromomethyl)heptyl]oxy}methyl)benzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is a good leaving group, making the compound particularly useful in substitution reactions.
Properties
Molecular Formula |
C15H23BrO |
|---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
4-(bromomethyl)heptoxymethylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-2-7-14(12-16)10-6-11-17-13-15-8-4-3-5-9-15/h3-5,8-9,14H,2,6-7,10-13H2,1H3 |
InChI Key |
HFTZFPLJXWKHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCOCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


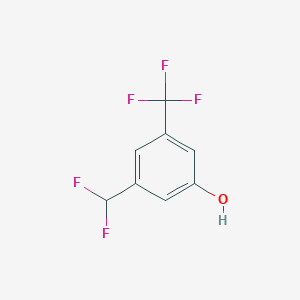
![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13221877.png)
![2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13221888.png)
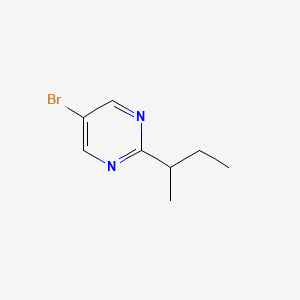
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13221902.png)
![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13221916.png)
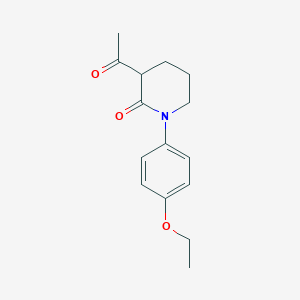
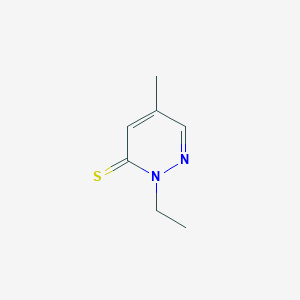
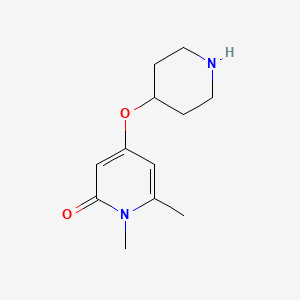
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol](/img/structure/B13221937.png)
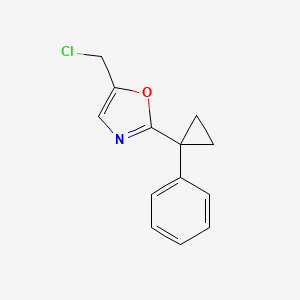
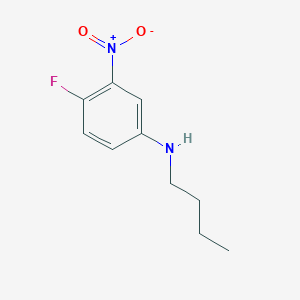
![2-[(2-Methylbutyl)amino]cyclohexan-1-ol](/img/structure/B13221968.png)
